molecular formula C8H5NO4 B2475376 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1415808-30-8

5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B2475376
M. Wt: 179.131
InChI Key: FKXFWXFWSULSIL-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations . For instance, an effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water as a solvent .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific molecular structure of “5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse and depend on the specific compound and conditions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary greatly depending on the specific compound. For instance, 3-(furan-3-yl)propanoic acid has a melting point of 62-66 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiol-Thione Tautomers : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives. The structures were confirmed using elemental analyses, IR, and NMR spectra, highlighting thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).

  • Formation of New Furan Derivatives : New furan derivatives were isolated from mangrove-derived endophytic fungus, showing the versatility of furan compounds in chemical synthesis (Chen et al., 2017).

  • Development of 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives : This synthesis process involved converting furan-2-carboxylic acid hydrazide into various derivatives, showcasing the chemical diversity achievable with furan compounds (Cansiz, Koparır, & Demirdağ, 2004).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity of Derivatives : The antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives was explored, demonstrating the potential pharmaceutical applications of these compounds (Danilchenko & Parchenko, 2017).

  • Enzyme-Catalyzed Oxidation for Polymer Production : An enzyme that oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key compound for polymer production, was identified, indicating the role of furan derivatives in green chemistry and materials science (Dijkman, Groothuis, & Fraaije, 2014).

Photophysical and Chemical Analysis

  • Photophysical Evaluation of Furan-Decorated Nucleosides : Furan derivatives were evaluated for their photophysical properties when attached to nucleosides, highlighting their use as fluorescent probes in biochemical and medical research (Greco & Tor, 2007).

Safety And Hazards

The safety and hazards associated with furan compounds can vary depending on the specific compound. For example, some furan compounds can cause skin irritation and serious eye irritation .

Future Directions

Furan compounds are considered platform chemicals and have received significant attention due to their wide range of applications in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Future research will likely continue to explore new synthesis methods, applications, and safety considerations of these compounds.

properties

IUPAC Name

5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-3-7(13-9-6)5-1-2-12-4-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXFWXFWSULSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid

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